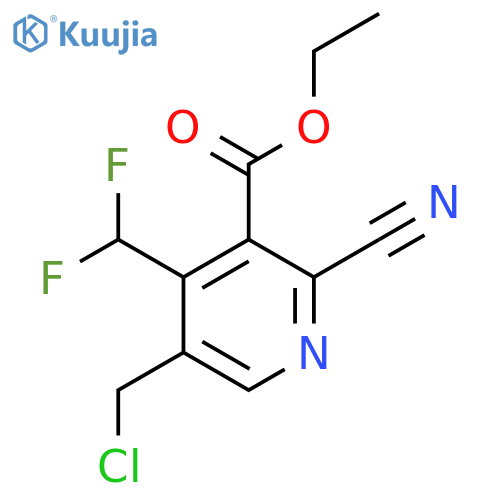Cas no 1804700-23-9 (Ethyl 5-(chloromethyl)-2-cyano-4-(difluoromethyl)pyridine-3-carboxylate)

1804700-23-9 structure
商品名:Ethyl 5-(chloromethyl)-2-cyano-4-(difluoromethyl)pyridine-3-carboxylate
CAS番号:1804700-23-9
MF:C11H9ClF2N2O2
メガワット:274.651168584824
CID:4879270
Ethyl 5-(chloromethyl)-2-cyano-4-(difluoromethyl)pyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 5-(chloromethyl)-2-cyano-4-(difluoromethyl)pyridine-3-carboxylate
-
- インチ: 1S/C11H9ClF2N2O2/c1-2-18-11(17)9-7(4-15)16-5-6(3-12)8(9)10(13)14/h5,10H,2-3H2,1H3
- InChIKey: GLDZJNUOAGALRW-UHFFFAOYSA-N
- ほほえんだ: ClCC1=CN=C(C#N)C(C(=O)OCC)=C1C(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 345
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 63
Ethyl 5-(chloromethyl)-2-cyano-4-(difluoromethyl)pyridine-3-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029038524-1g |
Ethyl 5-(chloromethyl)-2-cyano-4-(difluoromethyl)pyridine-3-carboxylate |
1804700-23-9 | 95% | 1g |
$3,184.50 | 2022-04-01 | |
| Alichem | A029038524-250mg |
Ethyl 5-(chloromethyl)-2-cyano-4-(difluoromethyl)pyridine-3-carboxylate |
1804700-23-9 | 95% | 250mg |
$1,078.00 | 2022-04-01 | |
| Alichem | A029038524-500mg |
Ethyl 5-(chloromethyl)-2-cyano-4-(difluoromethyl)pyridine-3-carboxylate |
1804700-23-9 | 95% | 500mg |
$1,819.80 | 2022-04-01 |
Ethyl 5-(chloromethyl)-2-cyano-4-(difluoromethyl)pyridine-3-carboxylate 関連文献
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
1804700-23-9 (Ethyl 5-(chloromethyl)-2-cyano-4-(difluoromethyl)pyridine-3-carboxylate) 関連製品
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
